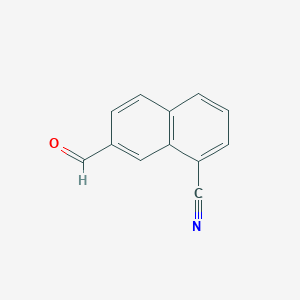
1-溴-4-(反式-4-戊基环己基)苯
描述
Molecular Structure Analysis
The molecular formula of 1-Bromo-4-(trans-4-pentylcyclohexyl)benzene is C17H25Br . The average mass is 309.284 Da and the monoisotopic mass is 308.113953 Da . It has 2 defined stereocentres .Physical And Chemical Properties Analysis
The boiling point of 1-Bromo-4-(trans-4-pentylcyclohexyl)benzene is predicted to be 363.0±21.0 °C . The density is predicted to be 1.129±0.06 g/cm3 . It appears as white needle-like crystals .科学研究应用
合成和材料科学
1-溴-4-(反式-4-戊基环己基)苯及其衍生物在材料科学领域中扮演着重要角色,特别是在液晶和相关化合物的合成中。例如,冯伯成等人(2004)报道了使用溴苯、正戊酰氯和水合肼作为起始原料合成1-溴-4-正戊基苯,一种液晶中间体,实现了99.3%的高纯度(Feng Bo-cheng, Pan Peng-yong, & Tang Lin-sheng, 2004)。同样,格雷等人(1988)合成了一系列1-(反式-4-烷基环己基乙基)-4-烷基和-4-烷氧基苯,展示了它们低熔点和清晰点,使它们适用于液晶材料中作为添加剂(Gray, Lacey, Scrowston, Shenouda, & Toyne, 1988)。
光致发光性能
1-溴-4-(反式-4-戊基环己基)苯衍生物的光致发光性能在材料科学中得到了探索。梁作奇(2015)研究了1-溴-4-(2,2-二苯基乙烯)苯在溶液和固态中的荧光性能,注意到荧光强度和发射波长之间的显著差异(Liang Zuo-qi, 2015)。
化学反应性和机理研究
对1-溴-4-(反式-4-戊基环己基)苯衍生物的化学反应性的研究为它们在各种化学反应中的潜在应用提供了见解。例如,Neverov和Brown(1998)研究了双(对-哌啶)溴铵三氟甲磺酸盐与各种烯烃参与的反应动力学,深入了解了反应机制(Neverov & Brown, 1998)。
计算研究和理论方法
计算方法如密度泛函理论(DFT)被用来研究1-溴-4-(反式-4-戊基环己基)苯衍生物的性质。Patil等人(2012)对1-溴-4-(3,7-二甲基辛基)苯进行了DFT研究,这是石墨烯纳米带的前体,突出了理论方法在理解这些化合物性质中的重要性(Patil, Uthaisar, Barone, & Fahlman, 2012)。
催化应用和不对称反应
1-溴-4-(反式-4-戊基环己基)苯衍生物也被用于探索其催化应用。例如,姜等人(2006)将反式-(1R,2R)-二氨基环己烷纳入介孔二氧化硅的框架中,展示了其在不对称反应中作为催化剂的潜力(Jiang, Yang, Wang, Zhu, Yang, & Li, 2006)。
安全和危害
作用机制
Mode of Action
It’s known that the compound can dissolve in solvents and slowly evaporate in air , which might suggest it interacts with its targets through solution-based mechanisms.
Pharmacokinetics
The compound is a solid at room temperature and has a predicted density of 1.129±0.06 g/cm3 . It has a predicted boiling point of 363.0±21.0 °C . These properties may influence its bioavailability and pharmacokinetics.
Action Environment
Environmental factors can influence the action, efficacy, and stability of 1-Bromo-4-(Trans-4-n-Pentylcyclohexyl)Benzene. The compound is sensitive to light and can be affected by heat and oxygen in the air . It should be stored in a sealed, dry environment at room temperature .
属性
IUPAC Name |
1-bromo-4-(4-pentylcyclohexyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25Br/c1-2-3-4-5-14-6-8-15(9-7-14)16-10-12-17(18)13-11-16/h10-15H,2-9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUWHOIKFJBTGHZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC1CCC(CC1)C2=CC=C(C=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801000794 | |
| Record name | 1-Bromo-4-(4-pentylcyclohexyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801000794 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
309.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Bromo-4-(trans-4-pentylcyclohexyl)benzene | |
CAS RN |
79832-89-6 | |
| Record name | 1-Bromo-4-(4-pentylcyclohexyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801000794 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Benzene, 1-bromo-4-(trans-4-pentylcyclohexyl) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.129.261 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of using 1-bromo-4-(trans-4-pentylcyclohexyl)benzene in the synthesis of the anthracene derivative described in the paper?
A1: The research paper describes the synthesis of 1,8-bis[4-(4-pentylcyclohexyl)phenyl]-10-methoxyanthracene via a Suzuki coupling reaction. [] This reaction requires a halogenated aromatic compound as one of the starting materials. In this case, 1-bromo-4-(trans-4-pentylcyclohexyl)benzene fulfills this role. The bromine atom acts as a leaving group, allowing the palladium catalyst to facilitate the formation of a carbon-carbon bond between the benzene ring of 1-bromo-4-(trans-4-pentylcyclohexyl)benzene and the anthracene core. The presence of the trans-4-pentylcyclohexyl substituent on the benzene ring is likely to influence the solubility and self-assembly properties of the final anthracene derivative. These properties are crucial for potential applications in organic electronics.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



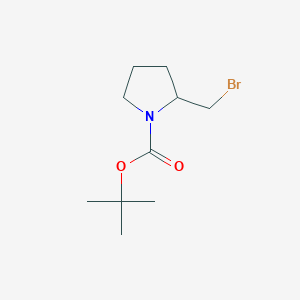
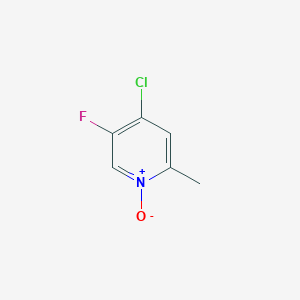

![2-(1,4-Dioxaspiro[4.5]decan-8-yl)-1,2,3,4-tetrahydroisoquinoline](/img/structure/B185789.png)
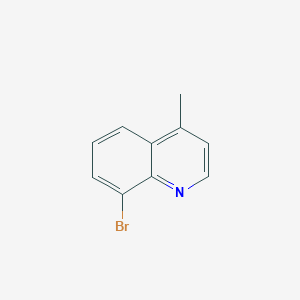
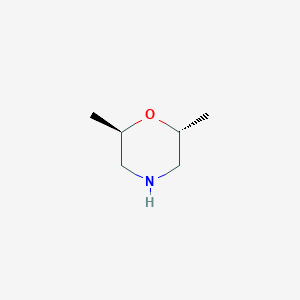


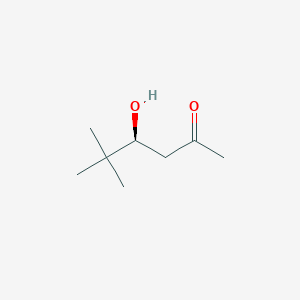

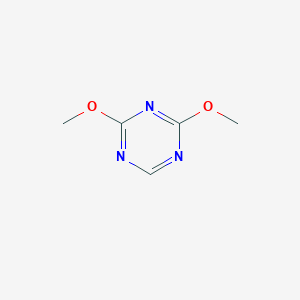
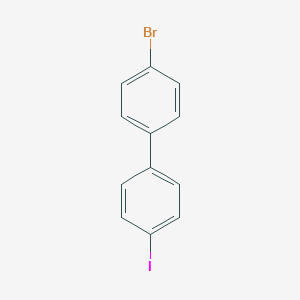
![[(2R,3S,4S,5R,6S)-6-[5,7-Dihydroxy-2-(4-hydroxyphenyl)-4-oxochromen-3-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methyl acetate](/img/structure/B185809.png)
